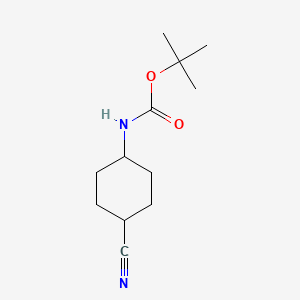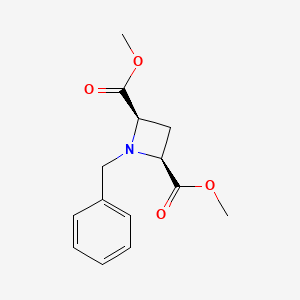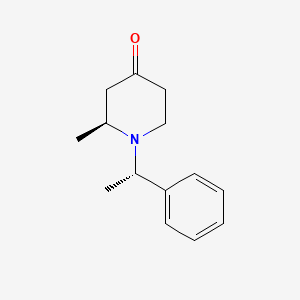
1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine
Vue d'ensemble
Description
Synthesis Analysis
Piperidine derivatives, including those similar to AMCP, are synthesized and characterized for their biological activities like anticancer and anesthetic properties. They are used in catalyzing specific chemical reactions, indicating their efficiency in organic synthesis. Research explores the reaction of piperidine derivatives with aryl isocyanates, contributing to the understanding of chemical reactivity and synthesis of new compounds.Molecular Structure Analysis
The molecular formula of AMCP is C14H26N2O . The InChIKey, a unique identifier for chemical substances, is WIEIGZKHHGDNGV-UHFFFAOYSA-N . The Canonical SMILES, a line notation for encoding molecular structures, is CC1CCC(CC1)NC2CCN(CC2)C(=O)C .Chemical Reactions Analysis
Piperidine compounds like AMCP have been used in various chemical reactions. For instance, they have been used in the synthesis of pyrroles from N-substituted α-amino ketones. They have also been studied for their ability to form complexes with other chemical entities, providing insights into their potential applications in various chemical processes.Physical and Chemical Properties Analysis
AMCP has a molecular weight of 238.37 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 2 . The Exact Mass and Monoisotopic Mass are both 238.204513457 g/mol . The Topological Polar Surface Area is 32.3 Ų .Applications De Recherche Scientifique
Synthesis and Characterization
- Piperidine derivatives, including those similar to 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine, are synthesized and characterized for their biological activities like anticancer and anesthetic properties (Mubarak, 2017).
Pharmacological Action and Receptor Binding
- Studies on piperidine and its derivatives focus on their pharmacological action and receptor binding affinity, which is significant in developing new medicinal compounds (Thurkauf et al., 1988).
Catalytic Efficiency in Reactions
- Piperidine compounds are used in catalyzing specific chemical reactions, indicating their efficiency in organic synthesis (Guendouz et al., 1988).
Reaction with Aryl Isothiocyanates
- Research explores the reaction of piperidine derivatives with aryl isocyanates, contributing to the understanding of chemical reactivity and synthesis of new compounds (Tsuge & Inaba, 1973).
Complexation Studies
- Piperidine derivatives have been studied for their ability to form complexes with other chemical entities, providing insights into their potential applications in various chemical processes (Marcotrigiano et al., 1979).
Synthesis of Pyrroles
- Research on the synthesis of pyrroles from N-substituted α-amino ketones, including piperidine derivatives, contributes to the field of organic chemistry and pharmaceutical synthesis (Zav’yalov et al., 1973).
Analgesic Effects
- Some derivatives of phencyclidine, which are structurally related to piperidine compounds, show promising analgesic effects, underscoring their potential in pain management (Ahmadi & Mahmoudi, 2005).
Coordination Chemistry
- Studies in coordination chemistry involve piperidine derivatives, enhancing understanding of molecular interactions and potential applications in material science (Marcotrigiano et al., 1980).
Novel Heterocyclic Compounds
- Piperidine derivatives are used in the synthesis of novel heterocyclic compounds, indicating their importance in developing new chemical entities for various applications (Matulevičiūtė et al., 2021).
Polymerization Mechanisms
- The role of trifunctional amines like piperidine in Michael addition polymerizations with diacrylates has been investigated, contributing to the field of polymer science and materials engineering (Wu et al., 2004).
Mécanisme D'action
While the specific mechanism of action for AMCP is not mentioned in the available resources, studies on piperidine and its derivatives focus on their pharmacological action and receptor binding affinity, which is significant in developing new medicinal compounds.
Propriétés
IUPAC Name |
1-[4-[(4-methylcyclohexyl)amino]piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-11-3-5-13(6-4-11)15-14-7-9-16(10-8-14)12(2)17/h11,13-15H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEIGZKHHGDNGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC2CCN(CC2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649273 | |
| Record name | 1-{4-[(4-Methylcyclohexyl)amino]piperidin-1-yl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859524-25-7 | |
| Record name | 1-{4-[(4-Methylcyclohexyl)amino]piperidin-1-yl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(Furan-2-carbonyl)-amino]-3-furan-2-yl-acrylic acid](/img/structure/B3021944.png)








![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid](/img/structure/B3021959.png)

